Tert-butyl (3-((6-chloro-2-methylpyrimidin-4-yl)amino)propyl)carbamate
Overview
Description
“Tert-butyl (3-((6-chloro-2-methylpyrimidin-4-yl)amino)propyl)carbamate” is a complex organic compound. It contains a pyrimidine ring, which is a basic structure in many biological compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring and the attachment of the tert-butyl group. One possible method could involve the reaction of tert-butyl carbamate with a suitable pyrimidine derivative .Molecular Structure Analysis
The molecular structure of this compound would include a pyrimidine ring, an amino group, a propyl group, and a tert-butyl group attached to a carbamate group. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. It’s likely that it would undergo reactions typical of carbamates, pyrimidines, and tertiary amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact molecular structure .Scientific Research Applications
1. Histamine H4 Receptor Ligand Studies
Research by Altenbach et al. (2008) delved into the structure-activity relationships of 2-aminopyrimidines, including similar compounds, as ligands for the histamine H4 receptor. They explored various modifications to the core pyrimidine structure and found certain analogs effective in vitro as anti-inflammatory agents and in pain models. This indicates the potential of H4R antagonists in pain management Altenbach et al., 2008.
2. Organic Synthesis Techniques
Padwa et al. (2003) and Yang et al. (2009) discussed the synthesis techniques involving similar carbamate compounds. These studies provide valuable insights into the chemical properties and reactivity of these compounds, which can be crucial in developing new pharmaceuticals or chemical agents Padwa et al., 2003; Yang et al., 2009.
3. Photoredox-Catalysis
Wang et al. (2022) demonstrated the application of photoredox catalysis using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a compound with structural similarities. This study exemplifies how such compounds can be used in innovative chemical reactions to synthesize complex molecules Wang et al., 2022.
4. Crystal Structure Analysis
Baillargeon et al. (2017) and Kant et al. (2015) explored the crystal structures of similar carbamate derivatives. These studies are crucial for understanding the molecular configurations and potential applications in material science and pharmaceuticals Baillargeon et al., 2017; Kant et al., 2015.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-[3-[(6-chloro-2-methylpyrimidin-4-yl)amino]propyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN4O2/c1-9-17-10(14)8-11(18-9)15-6-5-7-16-12(19)20-13(2,3)4/h8H,5-7H2,1-4H3,(H,16,19)(H,15,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFIZLWQIBTNIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCCCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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